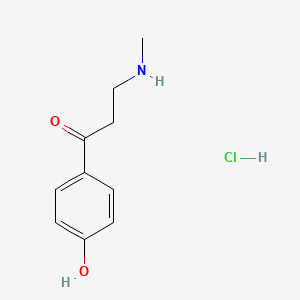
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent amphetamine-like stimulant and a metabolite of dimethylpropion . This compound is known for its psychoactive properties and has been used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride typically involves the reaction of propiophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of similar compounds.
Biology: Employed in studies related to its psychoactive properties and effects on the central nervous system.
Medicine: Investigated for its potential therapeutic uses and effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and mood elevation. The compound’s molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride is similar to other compounds such as:
Methcathinone hydrochloride: Shares similar stimulant properties and chemical structure.
DL-Ephedrone hydrochloride: Another stimulant with comparable effects on the central nervous system.
Dimethylpropion: A metabolite that also exhibits stimulant effects.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a potent stimulant and its applications in various fields of research make it a compound of significant interest .
Properties
CAS No. |
24206-66-4 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-6-10(13)8-2-4-9(12)5-3-8;/h2-5,11-12H,6-7H2,1H3;1H |
InChI Key |
GEBUMRFWHSVZMX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















